

Spectroscopic and Synthetic Profile of 4,5-Dehydro Apixaban: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, a plausible synthetic pathway, and the mechanistic context of **4,5-Dehydro Apixaban**, a known impurity and structural analog of the direct Factor Xa inhibitor, Apixaban. This document is intended to serve as a valuable resource for researchers involved in the development, analysis, and quality control of Apixaban.

Spectroscopic Data

The structural elucidation of **4,5-Dehydro Apixaban** relies on a combination of spectroscopic techniques. While fully assigned, peer-reviewed data is not extensively available in the public domain, the following tables summarize the key reported spectroscopic information.

Table 1: NMR Spectroscopic Data for 4,5-Dehydro Apixaban

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural confirmation of organic molecules. The following chemical shifts have been reported for **4,5-Dehydro Apixaban**, typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).



¹ H-NMR Chemical Shifts (δ) in ppm	¹³ C-NMR Chemical Shifts (δ) in ppm
9.12	168.5
8.54	163.2
8.43	159.8
8.41	155.4
8.17	142.1
7.93	138.7
7.59	133.2
5.30	129.5
4.99	128.9
4.92	127.3
3.71	126.8
3.48	121.0
3.27	114.6
3.06	55.9
2.57	49.5
2.28	32.8
29.3	_
23.5	- -
21.2	- -
17.9	_

Note: The specific proton and carbon assignments for these shifts are not fully detailed in publicly accessible sources.



Table 2: Mass Spectrometry and Physical Properties of 4,5-Dehydro Apixaban

Mass spectrometry (MS) is critical for confirming the molecular weight and elemental composition of a compound.

Property	Value
Molecular Formula	C ₂₅ H ₂₃ N ₅ O ₄ [1][2][3]
Molecular Weight	457.48 g/mol [1][2]
Expected [M+H]+ (m/z)	458.2

Table 3: Infrared (IR) Spectroscopy Data

While detailed public domain IR spectra for 4,5-Dehydro Apixaban are limited, data is often available from commercial suppliers of this impurity standard. The expected characteristic absorption bands would be similar to Apixaban, with potential shifts due to the introduced unsaturation. Key functional group regions to consider are:

Functional Group	Expected Wavenumber (cm ⁻¹)
N-H Stretch (Amide)	3400 - 3200
C-H Stretch (Aromatic/Alkene)	3100 - 3000
C=O Stretch (Amide, Lactam)	1700 - 1630
C=C Stretch (Aromatic, Alkene)	1600 - 1450
C-O Stretch (Ether)	1250 - 1000

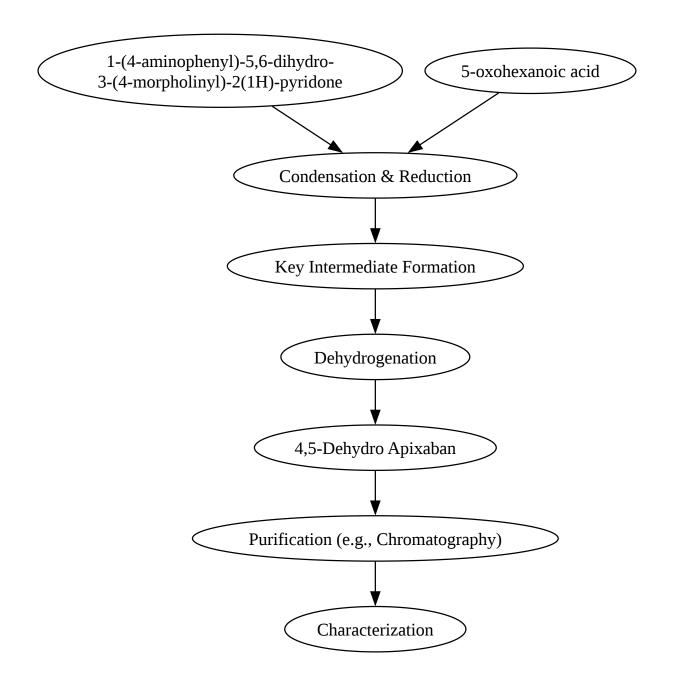
Experimental Protocols

The following sections outline plausible experimental methodologies for the synthesis and spectroscopic characterization of 4,5-Dehydro Apixaban based on available literature for Apixaban and its analogs.



Synthesis of 4,5-Dehydro Apixaban

The synthesis of **4,5-Dehydro Apixaban** can be conceptualized as a multi-step process involving the formation of key intermediates followed by a dehydrogenation step.



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Caption: Apixaban's mechanism of action in the coagulation cascade.



This pathway illustrates how both the intrinsic and extrinsic pathways converge on the activation of Factor X to Factor Xa. Factor Xa then catalyzes the conversion of prothrombin to thrombin, which in turn converts fibrinogen to fibrin, the primary component of a blood clot. Apixaban exerts its anticoagulant effect by directly binding to the active site of Factor Xa, thereby inhibiting its enzymatic activity and preventing the downstream amplification of the clotting cascade. The presence of the 4,5-dehydro modification in the impurity may influence its binding affinity and inhibitory potency towards Factor Xa.

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- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 4,5-Dehydro Apixaban: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b601577#spectroscopic-data-for-4-5-dehydro-apixaban]

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